molecular formula C16H16O3 B161241 7,4'-Dihydroxy-8-methylflavan CAS No. 82925-55-1

7,4'-Dihydroxy-8-methylflavan

Cat. No. B161241
CAS RN: 82925-55-1
M. Wt: 256.3 g/mol
InChI Key: GDHZZZRERDPSTA-HNNXBMFYSA-N
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Description

7,4’-Dihydroxy-8-methylflavan is a compound extracted from the red resin of Dracaena cochinchinensis . It has been found to increase the levels of alkaline phosphatase (ALP) activity, thus promoting mesenchymal stem cells (MSCs) osteogenic differentiation . Additionally, it has free radical scavenging properties .


Molecular Structure Analysis

The molecular formula of 7,4’-Dihydroxy-8-methylflavan is C16H16O3 . Its average mass is 256.296 Da and its monoisotopic mass is 256.109955 Da . It has one defined stereocentre .


Physical And Chemical Properties Analysis

7,4’-Dihydroxy-8-methylflavan has a density of 1.3±0.1 g/cm3, a boiling point of 460.4±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 50 Å2 .

Scientific Research Applications

Cytotoxicity and Anticancer Properties

7,4'-Dihydroxy-8-methylflavan has shown potential in cytotoxicity assays, indicating its effectiveness against various cancer cell lines. Nguyen et al. (2020) in their study on flavonoids and alkaloids isolated from Zephyranthes ajax Hort. found that 7,4'-dihydroxy-8-methylflavan was one of the compounds demonstrating potential cytotoxic activity (Nguyen et al., 2020). Similarly, Li et al. (2018) discovered three new flavanoids, including 7,4'-dihydroxy-8-methylflavan, from Dracaena cambodiana, showing weak cytotoxicity against BEL-7402 cells (Li et al., 2018).

Free Radical Scavenging Properties

Ioset et al. (2001) identified 7,4'-dihydroxy-8-methylflavan in Pancratium littorale and highlighted its free radical scavenging properties. The study emphasized its capacity to scavenge free radicals, which is significant in addressing oxidative stress-related diseases (Ioset et al., 2001).

Antimicrobial Activity

Research by Liu et al. (2008) on flavanes from Dracaena cambodiana noted the isolation of 7,4'-dihydroxy-8-methylflavan, with preliminary examination of its antimicrobial activities. This suggests its potential in combating microbial infections (Liu et al., 2008).

Osteogenic Activities

Xu et al. (2016) investigated homoisoflavonoids from Dracaena cochinchinensis, including 7,4'-dihydroxy-8-methylflavan, for their osteogenic activities in mouse mesenchymal stem cells. This research suggests its potential application in bone health and osteogenesis (Xu et al., 2016).

Metabolism and Bioavailability Studies

Studies on the metabolism of polyphenols, such as Wen and Walle (2006), indicate that methylated flavonoids like 7,4'-dihydroxy-8-methylflavan have improved intestinal absorption and metabolic stability, making them favorable candidates for therapeutic use (Wen & Walle, 2006).

Neuroprotective Effects

Liu et al. (2010) highlighted the neuroprotective effects of 7,8-dihydroxyflavone derivatives, suggesting that related compounds like 7,4'-dihydroxy-8-methylflavan may have similar neurogenic and antidepressant effects (Liu et al., 2010).

properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZZZRERDPSTA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331808
Record name 7,4'-Dihydroxy-8-methylflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,4'-Dihydroxy-8-methylflavan

CAS RN

75412-98-5
Record name 7,4'-Dihydroxy-8-methylflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JR Ioset, A Marston, MP Gupta, K Hostettmann - Fitoterapia, 2001 - Elsevier
The isolation of 7,4′-dihydroxy-8-methylflavan (1) from the dichloromethane extract of Pancratium littorale stem was guided by an assay for free radical scavenging activity towards the …
Number of citations: 53 www.sciencedirect.com
X Xu, K Cheng, W Cheng, T Zhou, M Jiang… - Journal of pharmaceutical …, 2016 - Elsevier
Two new homoisoflavonoids, dracaeconolide A (1) and dracaeconolide B (2), together with ten known compounds, namely (3R)-7,4′-dihydroxy-8-methoxyhomoisoflavane (3), (3R)-7-…
Number of citations: 20 www.sciencedirect.com
FX Li, H Wang, CJ Gai, HQ Chen, W Li… - Journal of Asian …, 2018 - Taylor & Francis
Three new flavanoids, (2R)-7,4′-dihydroxy-8-methylflavan (1), (2R)-7,4′-dihydroxy-6-methylflavan (2), and (3R)-7,3′,4′-trihydroxyhomoisoflavan (3), together with seven known …
Number of citations: 6 www.tandfonline.com
DT Coxon, TM O'Neill, JW Mansfield, AEA Porter - Phytochemistry, 1980 - Elsevier
Three phytoalexins were isolated from daffodil bulb scales inoculated with Botrytis cinerea and identified as 7-hydroxyflavan, 7,4′-dihydroxyflavan and 7,4′-dihydroxy-8-methylflavan. …
Number of citations: 67 www.sciencedirect.com
KV Nguyen, DV Ho, NT Le, K Van Phan… - Scientific Reports, 2020 - nature.com
A new flavanol derivative, (2R,3R)-3-acetoxy-7-hydroxy-3′,4′-methylenedioxyflavan (1), was co-isolated from the rhizomes of Zephyranthes ajax Hort. with the following seven known …
Number of citations: 5 www.nature.com
S Awale, T Miyamoto, TZ Linn, F Li… - Journal of natural …, 2009 - ACS Publications
The 70% ethanol extract of Soymida febrifuga was found to kill PANC-1 human pancreatic cancer cells preferentially under nutrition-deprived conditions at a concentration of 10 μg/mL. …
Number of citations: 41 pubs.acs.org
M Wink, P Lehmann - Botanica Acta, 1996 - Wiley Online Library
Hippeastrum x hortorum bulbs produce red pigments upon wounding. Analysis by TLC, HPLC, MS and NMR revealed that this pigment, which is absent in unwounded tissue, is a …
Number of citations: 22 onlinelibrary.wiley.com
P Nicholson, DI Skidmore, DS Ingram - Mycological research, 1989 - Elsevier
Single hyphae of Fusarium oxysporum f.sp. narcissi were capable of direct penetration of intact, unwounded, root tips of the susceptible narcissus cv. Golden Harvest. In other parts of …
Number of citations: 6 www.sciencedirect.com
TM O'Neill, JW Mansfield - Transactions of the British Mycological Society, 1982 - Elsevier
Three hydroxyflavan phytoalexins and 23 other flavonoid compounds variously substituted in their homocyclic rings were assessed for antifungal activity against Botrytis cinerea and …
Number of citations: 40 www.sciencedirect.com
SS Gnanamanickam, JW Mansfield - Phytochemistry, 1981 - Elsevier
The antibacterial activities of isoflavonoid (kievitone and phaseollin), flavonoid (hydroxyflavans), furanoacetylenic (wyerone), and sesquiterpenoid (capsidiol and rishitin), phytoalexins …
Number of citations: 53 www.sciencedirect.com

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